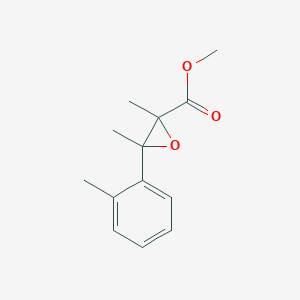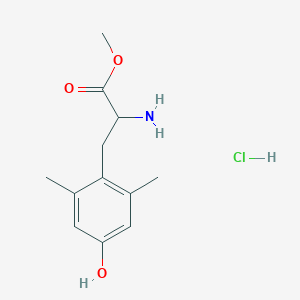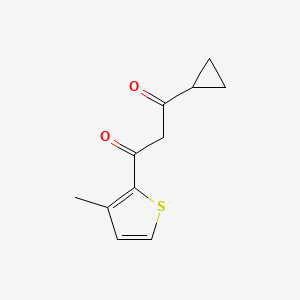
(R)-2-Amino-1-(isoindolin-2-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-Amino-1-(isoindolin-2-yl)propan-1-one is a chemical compound with the molecular formula C11H14N2O It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-1-(isoindolin-2-yl)propan-1-one typically involves the reaction of isoindoline derivatives with appropriate amino acids or their derivatives. One common method includes the use of a chiral auxiliary to ensure the desired stereochemistry is achieved. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or other transition metals.
Industrial Production Methods
Industrial production of ®-2-Amino-1-(isoindolin-2-yl)propan-1-one may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include continuous flow reactors and advanced purification techniques such as crystallization or chromatography to ensure the compound meets the required specifications for its intended use.
Analyse Chemischer Reaktionen
Types of Reactions
®-2-Amino-1-(isoindolin-2-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Nucleophiles: Halogenated compounds, organometallic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
®-2-Amino-1-(isoindolin-2-yl)propan-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of ®-2-Amino-1-(isoindolin-2-yl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as enzyme inhibition in a biochemical assay or receptor modulation in a pharmacological study.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Amino-1-(isoindolin-2-yl)propan-1-one
- 3-Bromo-1-(isoindolin-2-yl)propan-1-one
- 3-(Isoindolin-2-yl)propan-1-amine
Uniqueness
®-2-Amino-1-(isoindolin-2-yl)propan-1-one is unique due to its specific chiral configuration, which can result in different biological activities compared to its non-chiral or differently chiral counterparts. This uniqueness makes it valuable in research for developing selective and potent compounds for various applications.
Eigenschaften
Molekularformel |
C11H14N2O |
|---|---|
Molekulargewicht |
190.24 g/mol |
IUPAC-Name |
(2R)-2-amino-1-(1,3-dihydroisoindol-2-yl)propan-1-one |
InChI |
InChI=1S/C11H14N2O/c1-8(12)11(14)13-6-9-4-2-3-5-10(9)7-13/h2-5,8H,6-7,12H2,1H3/t8-/m1/s1 |
InChI-Schlüssel |
ROGSNODZJLQUKG-MRVPVSSYSA-N |
Isomerische SMILES |
C[C@H](C(=O)N1CC2=CC=CC=C2C1)N |
Kanonische SMILES |
CC(C(=O)N1CC2=CC=CC=C2C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5'-Fluorospiro[cyclobutane-1,3'-indoline]](/img/structure/B13638612.png)





![tert-butylN-{5-[(propan-2-yl)amino]pentyl}carbamatehydrochloride](/img/structure/B13638675.png)






